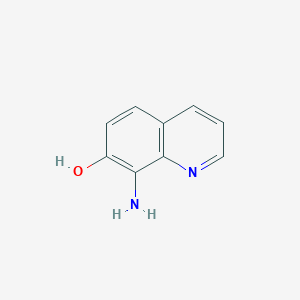

8-Aminoquinolin-7-ol

CAS No.: 331442-95-6

Cat. No.: VC2796833

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331442-95-6 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 8-aminoquinolin-7-ol |

| Standard InChI | InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2 |

| Standard InChI Key | XSDGGSJNCLLCNW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C(C=C2)O)N)N=C1 |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)O)N)N=C1 |

Introduction

Synthesis and Derivatives

Synthetic routes for 8-aminoquinoline derivatives often involve:

-

Pomeranz–Fritsch reaction: For constructing the quinoline core.

-

Functionalization: Introducing substituents via electrophilic substitution or coupling reactions (e.g., CuAAC for glycoconjugates) .

For example, 8-aminoquinoline-uracil copper complexes are synthesized by reacting 8-aminoquinoline with uracil derivatives under controlled conditions, yielding compounds with enhanced neuroprotective and anticancer activities .

Biological Activities and Applications

Antimicrobial Properties

8-Aminoquinoline derivatives exhibit broad-spectrum antimicrobial effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | Significant antifungal activity |

Mechanistically, these compounds disrupt microbial cell membranes and inhibit enzymes like FtsZ in bacterial division .

Neuroprotective Effects

8-Aminoqinoline-metal complexes (e.g., Cu, Zn) mitigate oxidative stress in neurodegenerative models:

-

SH-SY5Y neuroblastoma cells: Restore mitochondrial membrane potential (MMP) and reduce ROS by 30% .

-

SIRT1/FOXO3a pathway activation: Upregulates antioxidant defenses .

Research Findings and Innovations

Metal Complexes in Photodynamic Therapy

Zinc complexes of 8-aminoquinoline derivatives demonstrate:

-

Antifungal photodynamic activity: Effective against C. albicans via reactive oxygen species (ROS) generation .

-

Crystal engineering: Supramolecular interactions (e.g., N–H···N hydrogen bonds) enhance stability .

Hybrid Molecules for Alzheimer’s Disease

8-Aminoquinoline-melatonin hybrids exhibit:

Comparative Analysis of Analogous Compounds

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume